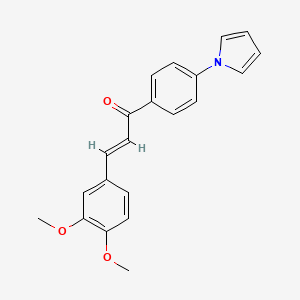
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly referred to as E-3-DMPP, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a versatile molecule that has been used in a variety of experiments and applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
E-3-DMPP has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs and other small molecules, as well as to study the biochemistry and physiology of cells and organisms. It has also been used in studies of drug metabolism, drug delivery, and drug toxicity.
Wirkmechanismus
The mechanism of action of E-3-DMPP is not completely understood, but it is believed to act as an agonist of certain receptors in the body. It is thought to bind to these receptors and activate them, leading to the release of certain hormones or other molecules. This activation can lead to a range of physiological effects, depending on the target receptor.
Biochemical and Physiological Effects
E-3-DMPP has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce pain. It has also been shown to reduce oxidative stress and protect cells from damage. In addition, it has been shown to have anti-cancer effects, and it has been used in studies of drug metabolism and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
E-3-DMPP has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable over a wide range of temperatures and pH levels. It is also non-toxic and non-irritating, making it safe to use in experiments involving animals or humans. However, there are some limitations to its use. It is not water-soluble, so it must be dissolved in a solvent before use. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving E-3-DMPP. One potential direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential applications in drug delivery and drug metabolism. Additionally, researchers could study its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, researchers could explore its potential use in other areas, such as cosmetics and food additives.
Synthesemethoden
E-3-DMPP can be synthesized through a few different methods. One method involves the use of a Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl group to form a new carbon-carbon bond. Another method involves the use of a Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone to form a new carbon-carbon bond. Both of these methods have been used to synthesize E-3-DMPP.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-12-6-16(15-21(20)25-2)5-11-19(23)17-7-9-18(10-8-17)22-13-3-4-14-22/h3-15H,1-2H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAZJDFNNGORL-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


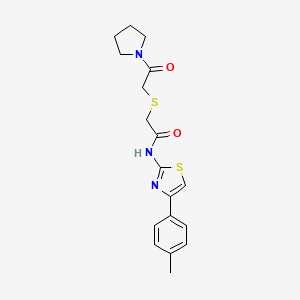

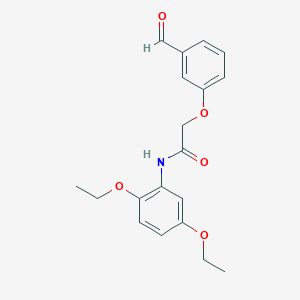
![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
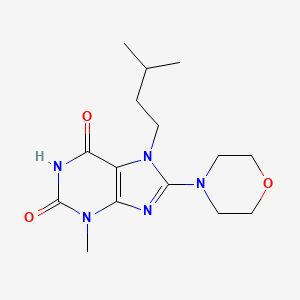
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
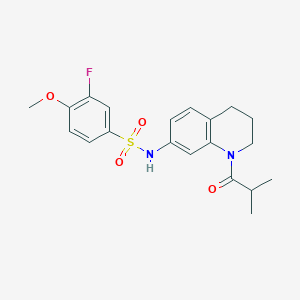
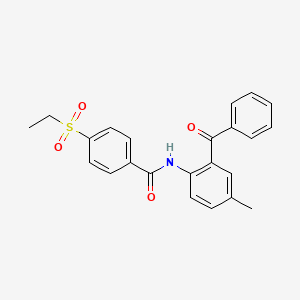
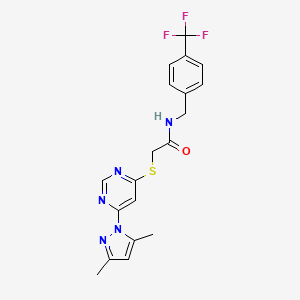
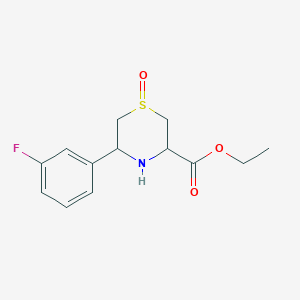
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
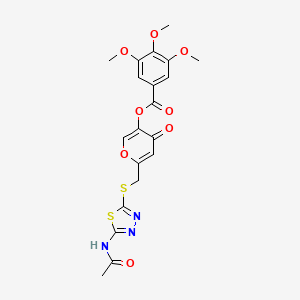
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)